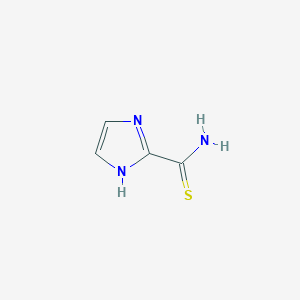
3-Chloro-2-nitrobenzaldehyde
Descripción general
Descripción
3-Chloro-2-nitrobenzaldehyde is an organic compound with the chemical formula C7H4ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is a pale yellow crystalline solid and is used in various chemical synthesis processes due to its reactive aldehyde group.
Mecanismo De Acción
Target of Action
Similar compounds such as nitrophenyl-porphyrins have been reported to exhibit anti-inflammatory and antinociceptive effects .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 3-chloro-2-nitrobenzaldehyde, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Related compounds such as nitrophenyl-porphyrins have been shown to influence the production of cytokines, including il-1β, tnf-α, and il-6 .
Result of Action
Related compounds such as nitrophenyl-porphyrins have been reported to exhibit significant anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chlorobenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 3-chloro-2-nitrobenzyl alcohol. This oxidation can be achieved using pyridinium chlorochromate in dichloromethane, with molecular sieves to remove water formed during the reaction . The reaction is typically carried out at room temperature and the product is purified through silica gel chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: 3-Chloro-2-nitrobenzoic acid.
Reduction: 3-Chloro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Comparación Con Compuestos Similares
3-Chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Chloro-5-nitrobenzaldehyde: Similar structure but with the chlorine and nitro groups at different positions.
4-Chloro-2-nitrobenzaldehyde: Similar structure but with the chlorine atom at the fourth position.
Uniqueness: 3-Chloro-2-nitrobenzaldehyde is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
3-chloro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHILFGJMAXBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482320 | |
| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22233-52-9 | |
| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)










